5,6,7-Trifluoro-1,4-dihydroquinolin-4-one
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Overview
Description
5,6,7-Trifluoro-1,4-dihydroquinolin-4-one is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents . The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties .
Preparation Methods
The synthesis of 5,6,7-Trifluoro-1,4-dihydroquinolin-4-one involves several steps, including cyclization and fluorination reactions. One common method involves the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, which produces a mixture of fluorinated quinolines . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost efficiency .
Chemical Reactions Analysis
5,6,7-Trifluoro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinolone derivative.
Reduction: This reaction can reduce the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6,7-Trifluoro-1,4-dihydroquinolin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6,7-Trifluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For example, fluoroquinolones, a related class of compounds, inhibit bacterial DNA-gyrase, an enzyme essential for DNA replication . This inhibition prevents bacterial reproduction and leads to cell death . The exact molecular targets and pathways for this compound may vary depending on its specific application and biological activity.
Comparison with Similar Compounds
5,6,7-Trifluoro-1,4-dihydroquinolin-4-one can be compared with other fluorinated quinolines, such as:
7-Fluoro-4-chloroquinoline: This compound has a similar structure but with different fluorine and chlorine substitutions.
6,7,8-Trifluoro-1,4-dihydroquinolin-4-one: This compound has fluorine atoms at different positions on the quinoline ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H4F3NO |
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Molecular Weight |
199.13 g/mol |
IUPAC Name |
5,6,7-trifluoro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H4F3NO/c10-4-3-5-7(9(12)8(4)11)6(14)1-2-13-5/h1-3H,(H,13,14) |
InChI Key |
OWOJZJRBDHKRRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=C(C(=C2C1=O)F)F)F |
Origin of Product |
United States |
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